

Potential Research Applications of 3-[(Methylamino)methyl]phenol: A Technical Guide

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Compound of Interest

Compound Name: 3-[(Methylamino)methyl]phenol

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Abstract

3-[(Methylamino)methyl]phenol, a substituted phenolic compound, is emerging as a valuable building block in medicinal chemistry with significant potential in neurodegenerative disease and microbiology. While detailed research on this specific molecule is not extensively published, its role as a synthetic intermediate and the biological activity of its close structural analogs point towards promising avenues of investigation. This technical guide consolidates the available information and explores potential research applications, supported by data from closely related compounds.

Chemical Identity and Properties

3-[(Methylamino)methyl]phenol is a phenol derivative with a methylaminomethyl substituent at the meta position. Its chemical structure lends itself to further modification, making it an attractive starting material for the synthesis of more complex molecules.

Property	Value	Source
IUPAC Name	3-((Methylamino)methyl)phenol	PubChem
CAS Number	123926-62-5	ChemicalBook[1]
Molecular Formula	C ₈ H ₁₁ NO	PubChem
Molecular Weight	137.18 g/mol	PubChem
Appearance	Not specified (likely a solid)	-
Solubility	Not specified	-

Potential Research Applications

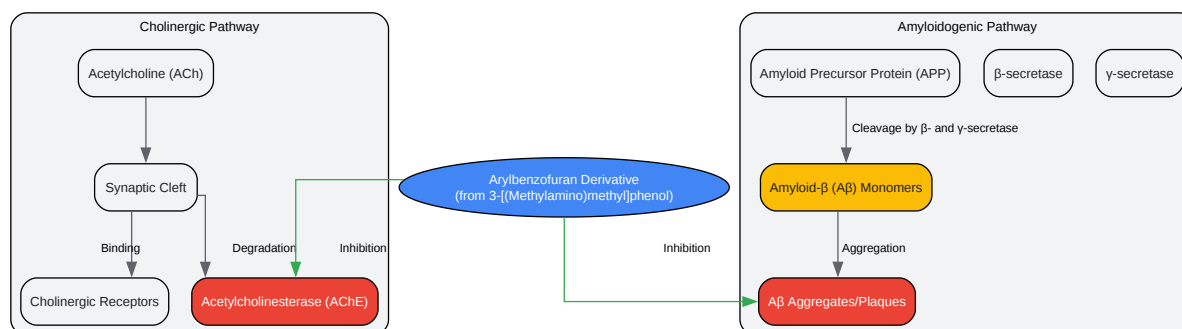
Based on available data and research on analogous compounds, two primary areas of application for **3-[(Methylamino)methyl]phenol** are proposed: neurodegenerative diseases and microbiology.

Neurodegenerative Diseases: A Building Block for Alzheimer's Therapeutics

There is evidence suggesting that **3-[(Methylamino)methyl]phenol** serves as a precursor for the synthesis of multi-target agents for Alzheimer's disease. Specifically, it is implicated in the preparation of arylbenzofuran-based molecules.[1] Arylbenzofurans are a class of compounds investigated for their potential to simultaneously address multiple pathological factors in Alzheimer's disease, such as cholinergic deficiency and amyloid-beta (Aβ) aggregation.

The rationale for using **3-[(Methylamino)methyl]phenol** in this context is its ability to introduce a specific side chain that can interact with biological targets relevant to Alzheimer's disease. The methylamino group can be crucial for forming interactions with enzyme active sites, such as acetylcholinesterase (AChE), while the phenol group provides a scaffold for the overall structure.

A multi-target drug candidate derived from **3-[(Methylamino)methyl]phenol** could potentially modulate the cholinergic and amyloidogenic pathways, both of which are central to Alzheimer's pathology.



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Fig. 1: Hypothesized dual-action mechanism of a therapeutic agent derived from **3-[(Methylamino)methyl]phenol** in Alzheimer's disease.

Microbiology: Anti-Biofilm and Anti-Virulence Agent

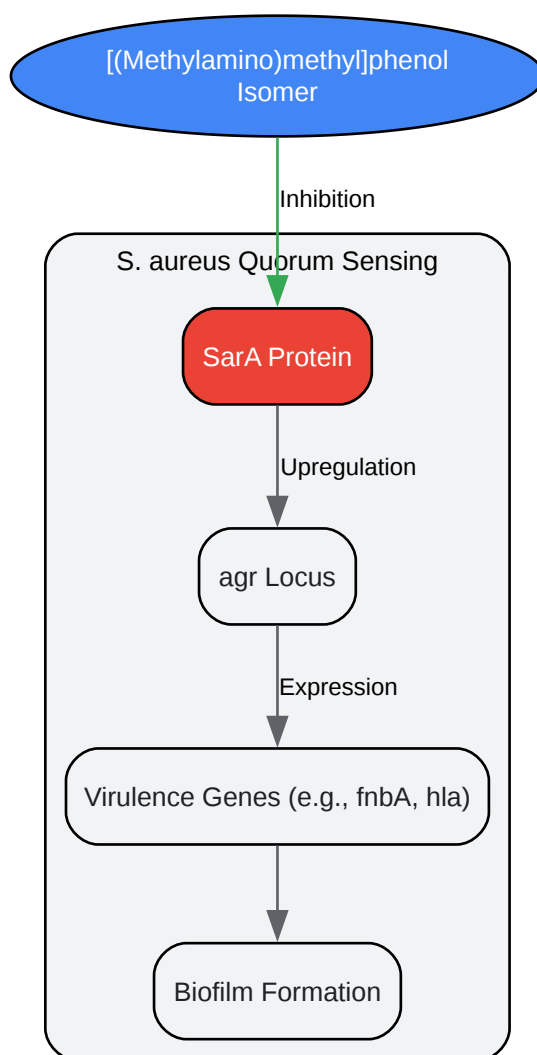
The positional isomer of the subject compound, 2-[(Methylamino)methyl]phenol, has been synthesized and demonstrated to possess significant anti-biofilm and anti-virulence properties against *Staphylococcus aureus*. This suggests a strong possibility that **3-[(Methylamino)methyl]phenol** could exhibit similar activities. The research on the 2-isomer provides a valuable blueprint for investigating the 3-isomer.

The mechanism of action for 2-[(Methylamino)methyl]phenol involves the inhibition of the SarA protein, a key quorum sensing regulator in *S. aureus*. By targeting SarA, the compound can down-regulate the expression of virulence factors and inhibit biofilm formation without having a direct bactericidal effect. This anti-virulence approach is a promising strategy to combat bacterial infections while minimizing the selective pressure for antibiotic resistance.

The following table summarizes the quantitative data from the study on 2-[(Methylamino)methyl]phenol, which can serve as a benchmark for future studies on the 3-isomer.

Parameter	Strain	Value	Reference
Biofilm Inhibition (at 100 µg/mL)	S. aureus (Clinical Isolate 1)	~80%	[Frontiers in Microbiology, 2017]
S. aureus (Clinical Isolate 2)	~75%	[Frontiers in Microbiology, 2017]	
MIC	S. aureus	> 256 µg/mL	[Frontiers in Microbiology, 2017]
Reduction in fnbA gene expression	S. aureus	Significant	[Frontiers in Microbiology, 2017]
Reduction in hla gene expression	S. aureus	Significant	[Frontiers in Microbiology, 2017]

The interaction of a [(methylamino)methyl]phenol compound with the SarA regulatory protein can disrupt the quorum sensing cascade in *S. aureus*, leading to a decrease in virulence.



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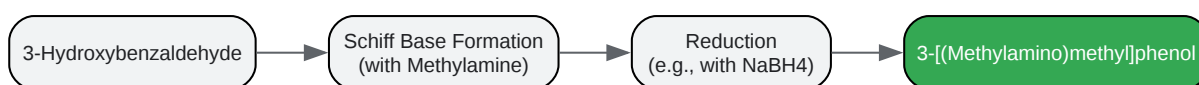
Fig. 2: Proposed mechanism of quorum sensing inhibition in *S. aureus* by a [(methylamino)methyl]phenol isomer.

Experimental Protocols

While specific protocols for **3-[(Methylamino)methyl]phenol** are not available, the methodologies used for its isomer provide a solid foundation for future research.

Synthesis of [(Methylamino)methyl]phenol Isomers

A general synthetic route can be adapted for the preparation of **3-[(Methylamino)methyl]phenol**. The synthesis of the 2-isomer involved the following key steps, which could be modified using 3-hydroxybenzaldehyde as the starting material.



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Fig. 3: A plausible synthetic workflow for **3-[(Methylamino)methyl]phenol**.

Protocol Outline:

- **Schiff Base Formation:** 3-Hydroxybenzaldehyde is reacted with an aqueous solution of methylamine in a suitable solvent (e.g., methanol) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Reduction:** Upon completion of the Schiff base formation, a reducing agent such as sodium borohydride (NaBH_4) is added portion-wise to the reaction mixture at a reduced temperature (e.g., 0°C) to prevent side reactions.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield pure **3-[(Methylamino)methyl]phenol**.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol, used for the 2-isomer, can be directly applied to test the anti-biofilm activity of **3-[(Methylamino)methyl]phenol**.

- **Bacterial Culture Preparation:** A fresh culture of *S. aureus* is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
- **Biofilm Formation:** The overnight culture is diluted and added to the wells of a microtiter plate. The test compound (**3-[(Methylamino)methyl]phenol**) is added at various concentrations. The plate is incubated for 24-48 hours to allow for biofilm formation.
- **Staining:** After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution.

- Quantification: The excess stain is washed away, and the bound crystal violet is solubilized. The absorbance is measured using a microplate reader to quantify the amount of biofilm.

Conclusion and Future Directions

3-[(Methylamino)methyl]phenol is a compound with considerable, yet largely untapped, research potential. Its utility as a synthetic intermediate in the development of multi-target drugs for Alzheimer's disease is a compelling area for further investigation. Moreover, the significant anti-biofilm and anti-virulence activity of its 2-isomer strongly suggests that the 3-isomer could be a promising candidate for the development of novel antimicrobial agents.

Future research should focus on:

- The development and optimization of a robust synthetic protocol for **3-[(Methylamino)methyl]phenol**.
- The synthesis of a library of arylbenzofuran derivatives using this compound and their evaluation against Alzheimer's-related targets.
- A thorough investigation of the anti-biofilm and anti-virulence properties of **3-[(Methylamino)methyl]phenol** against a panel of clinically relevant bacterial pathogens.
- Comparative studies between the 2- and 3-isomers to elucidate structure-activity relationships.

This technical guide provides a foundational framework for researchers to embark on the exploration of **3-[(Methylamino)methyl]phenol**'s potential in drug discovery and development.

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References

- 1. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PMC [pmc.ncbi.nlm.nih.gov]
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